(1-(1,1-Dimethyl-2-phenylethyl)-6,6-dimethyl-5,7-diphenyl-1,2,3,4-heptatetraenyl)benzene
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Overview
Description
(1-(1,1-Dimethyl-2-phenylethyl)-6,6-dimethyl-5,7-diphenyl-1,2,3,4-heptatetraenyl)benzene is a complex organic compound characterized by its multiple phenyl groups and a heptatetraenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(1,1-Dimethyl-2-phenylethyl)-6,6-dimethyl-5,7-diphenyl-1,2,3,4-heptatetraenyl)benzene likely involves multiple steps, including the formation of the heptatetraenyl backbone and the attachment of phenyl groups. Common synthetic methods may include:
Friedel-Crafts Alkylation: This method could be used to introduce the phenyl groups.
Wittig Reaction: To form the heptatetraenyl backbone.
Grignard Reaction:
Industrial Production Methods
Industrial production of such complex organic compounds typically involves optimization of the synthetic routes to maximize yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification Techniques: Such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1-(1,1-Dimethyl-2-phenylethyl)-6,6-dimethyl-5,7-diphenyl-1,2,3,4-heptatetraenyl)benzene may undergo various chemical reactions, including:
Oxidation: Leading to the formation of quinones or other oxidized products.
Reduction: Potentially reducing double bonds in the heptatetraenyl backbone.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to partially or fully saturated derivatives.
Scientific Research Applications
Chemistry
Material Science: Potential use in the development of new materials with unique electronic properties.
Catalysis: As a ligand or catalyst in various organic reactions.
Biology
Biological Probes: Used in studying biological systems due to its unique structure.
Medicine
Pharmaceuticals: Potential precursor or intermediate in the synthesis of drugs.
Industry
Polymers: As a monomer or additive in the production of specialized polymers.
Mechanism of Action
The mechanism by which (1-(1,1-Dimethyl-2-phenylethyl)-6,6-dimethyl-5,7-diphenyl-1,2,3,4-heptatetraenyl)benzene exerts its effects would depend on its specific application. In catalysis, it might act as a ligand, facilitating the formation of reactive intermediates. In biological systems, it could interact with specific molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1,1-Dimethyl-2-phenylethyl)benzene: A simpler analog with fewer phenyl groups.
Heptatetraenylbenzene: Lacking the dimethyl-2-phenylethyl group.
Uniqueness
(1-(1,1-Dimethyl-2-phenylethyl)-6,6-dimethyl-5,7-diphenyl-1,2,3,4-heptatetraenyl)benzene is unique due to its complex structure, which combines multiple phenyl groups with a heptatetraenyl backbone
Properties
CAS No. |
60317-51-3 |
---|---|
Molecular Formula |
C37H36 |
Molecular Weight |
480.7 g/mol |
InChI |
InChI=1S/C37H36/c1-36(2,28-30-18-9-5-10-19-30)34(32-22-13-7-14-23-32)26-17-27-35(33-24-15-8-16-25-33)37(3,4)29-31-20-11-6-12-21-31/h5-16,18-25H,28-29H2,1-4H3 |
InChI Key |
WLPCQZKEJNSXEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)C(=C=C=C=C(C2=CC=CC=C2)C(C)(C)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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